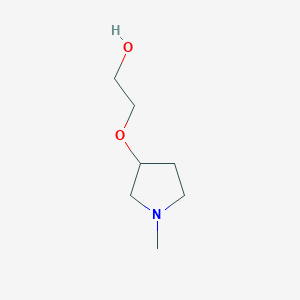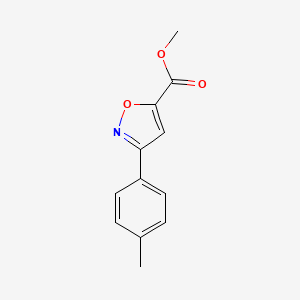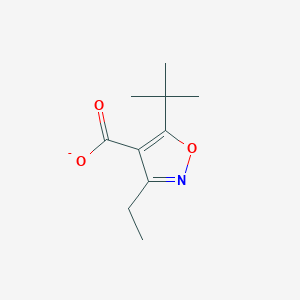
2-((1-Methylpyrrolidin-3-yl)oxy)ethanol
Overview
Description
2-((1-Methylpyrrolidin-3-yl)oxy)ethanol, also known as MPD-3, is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is commonly used in scientific research as a solvent, surfactant, and stabilizer.
Scientific Research Applications
Oxidation of Alcohols
- "2-((1-Methylpyrrolidin-3-yl)oxy)ethanol" and similar compounds are used in the oxidation of secondary alcohols to ketones. This process utilizes catalytic amounts of related compounds like N-methylpyrrolidin-2-one hydrotribromide (Joseph, Jain, & Sain, 2006).
Polymer Chemistry
- The compound plays a role in the field of polymer chemistry, particularly in protecting groups for methacrylic acid. This enables controlled polymerization and subsequent removal under specific conditions (Elladiou & Patrickios, 2012).
Chemosensors
- The compound or its derivatives can be used as chemosensors, particularly for the selective detection of metal ions like Eu3+. This application is significant in environmental and medical contexts (Qiu, 2012).
Extraction and Separation Processes
- Research shows its relevance in the extraction of alcohols from water, indicating its potential in industrial processes for alcohol separation and purification (Chapeaux et al., 2008).
Enantioresolution in Pharmacology
- The compound is used in the enantioresolution of certain inhibitors, an essential process in creating effective pharmaceuticals (Ianni et al., 2020).
Synthesis of Bioactive Molecules
- Its derivatives are used in the synthesis of bioactive molecules like R-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol, contributing to the development of new medicinal compounds (Jha, Kondekar, & Kumar, 2010).
Biosensing Applications
- The compound is integral in the development of biosensors, particularly for detecting substances like ethanol. This application is significant in both medical diagnostics and environmental monitoring (Wu, Lei, Zhang, & Ju, 2008).
Future Directions
properties
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8-3-2-7(6-8)10-5-4-9/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOSCNBSDOAWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735218 | |
| Record name | 2-[(1-Methylpyrrolidin-3-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-Methylpyrrolidin-3-yl)oxy)ethanol | |
CAS RN |
1353975-25-3 | |
| Record name | 2-[(1-Methylpyrrolidin-3-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S,2R,3R,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3047033.png)











![[(3-Cyclopropyl-1-methylpyrazol-5-yl)methyl]methylamine](/img/structure/B3047053.png)